

Application Notes and Protocols for (R)-OPC-51803 in Kidney Research

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Compound of Interest

Compound Name: (S)-OPC-51803

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Introduction

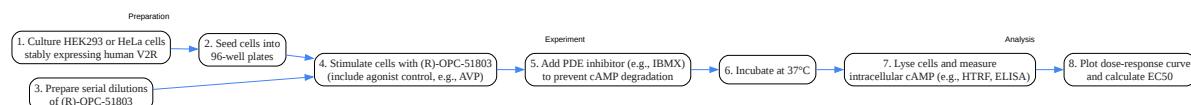
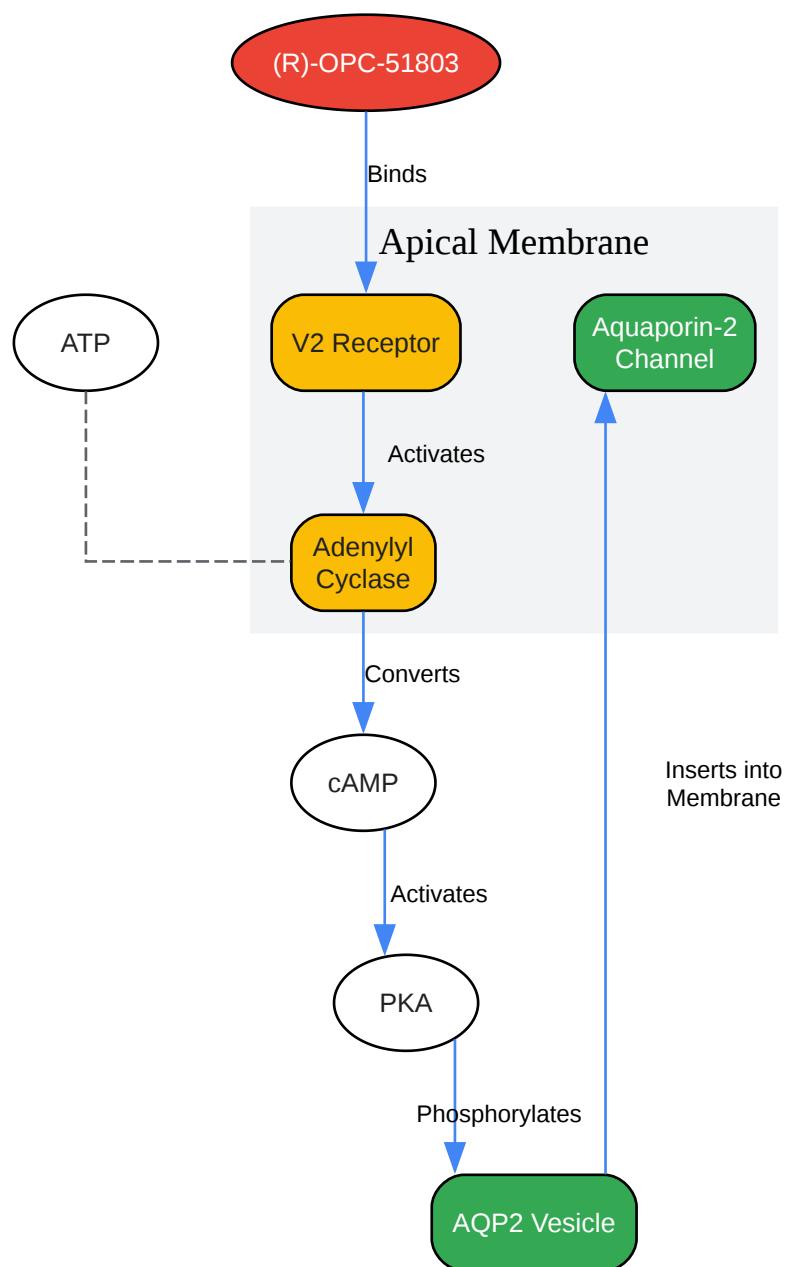
(R)-OPC-51803 is a potent and selective, orally active, non-peptide agonist of the vasopressin V2 receptor.^{[1][2]} The vasopressin V2 receptor, predominantly expressed in the principal cells of the kidney's collecting ducts, plays a crucial role in regulating water reabsorption. Activation of the V2 receptor initiates a signaling cascade that leads to the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water permeability and promoting antidiuresis.^[3]

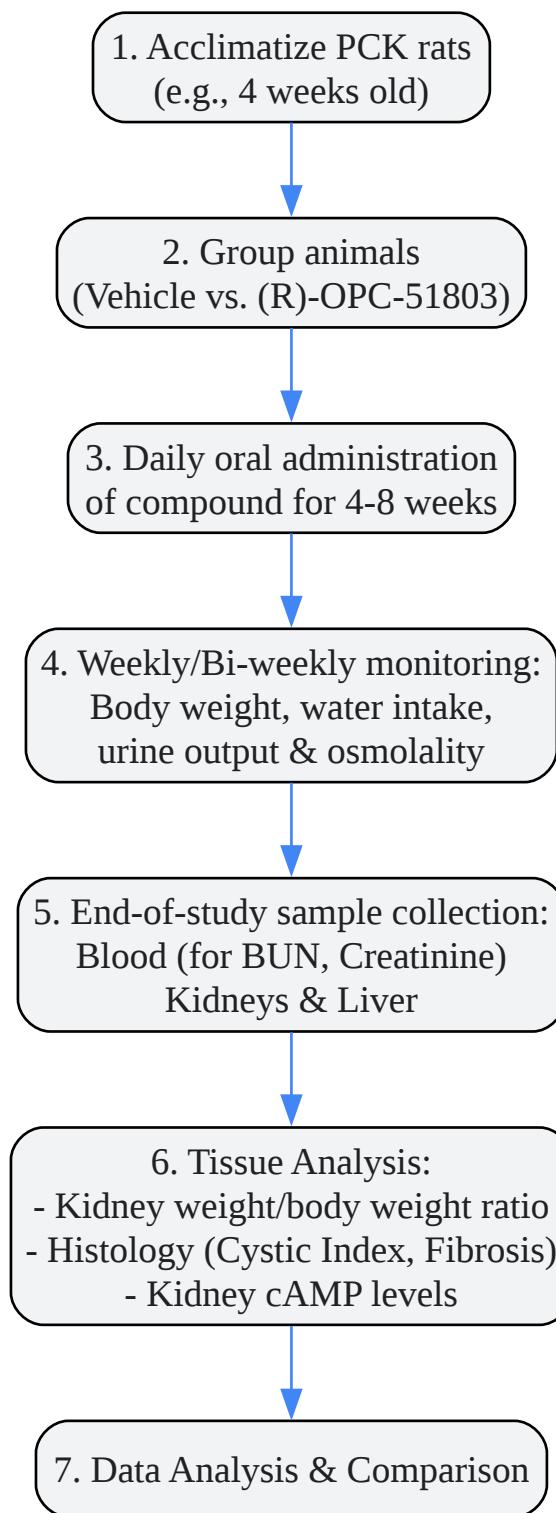
These application notes provide a comprehensive guide for the use of (R)-OPC-51803 in kidney research, covering its mechanism of action, key experimental protocols, and potential research applications, including its use as a tool compound in studies of polycystic kidney disease (PKD).

Note on Stereochemistry: The active enantiomer is the (R)-isomer, with the chemical name (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide.^{[2][4]} The user's query for "**(S)-OPC-51803**" has been corrected to reflect the scientifically documented active compound.

Mechanism of Action

(R)-OPC-51803 selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP).[3][5] The rise in cAMP activates Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane of collecting duct cells. This process increases water reabsorption from the filtrate back into the circulation. In the context of polycystic kidney disease research, this cAMP-elevating mechanism can be exploited to stimulate cyst growth in experimental models, as cystogenesis is often driven by cAMP-dependent cell proliferation and fluid secretion.[6]



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